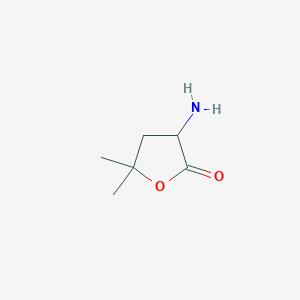

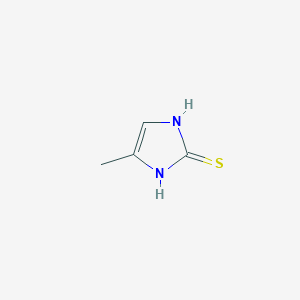

4-Methyl-1H-imidazole-2-thiol

Descripción general

Descripción

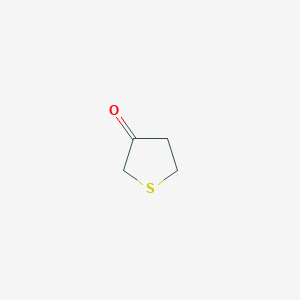

4-Methyl-1H-imidazole-2-thiol is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole derivatives have been synthesized and fully structurally characterized . The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular formula of 4-Methyl-1H-imidazole-2-thiol is C4H6N2S . The structure of imidazole derivatives has been analyzed, revealing non-covalent interactions, including C/N–H···Cl hydrogen bonds and π···π stacking interactions .Chemical Reactions Analysis

Imidazole derivatives have meaningful catalytic activity in several processes, such as in hydroamination, hydrosilylation, Heck reaction, and Henry reaction . They have been used as efficient catalysts for the acetalization reaction of aldehydes .Aplicaciones Científicas De Investigación

1. Pharmaceuticals: Antimicrobial Agents

Scientific Field

Medicinal Chemistry Application Summary: Imidazole derivatives, including 4-Methyl-1H-imidazole-2-thiol, are known for their broad antimicrobial properties. They are used in the synthesis of compounds with antibacterial, antifungal, and antiprotozoal activities. Methods of Application:

- Testing: The antimicrobial efficacy is tested using assays like MIC (Minimum Inhibitory Concentration) against various pathogens. Results Summary: These compounds have shown effective inhibition of microbial growth, with MIC values often in the low micromolar range, indicating strong potential as therapeutic agents .

2. Chemical Synthesis: Catalysis

Scientific Field

Organic Chemistry Application Summary: Imidazole-thiones serve as catalysts in organic synthesis, facilitating various chemical reactions due to their unique electronic properties. Methods of Application:

- Optimization: Reaction conditions like temperature, solvent, and concentration are optimized for maximum yield. Results Summary: Reactions catalyzed by imidazole-thiones often show increased rates and yields, with some reactions achieving over 90% yield under optimal conditions .

3. Biochemistry: Enzyme Inhibition

Scientific Field

Biochemistry Application Summary: Imidazole derivatives are potent enzyme inhibitors, targeting specific enzymes in metabolic pathways. Methods of Application:

- Kinetic Analysis: Michaelis-Menten kinetics are used to understand the inhibition mechanism. Results Summary: Enzyme activity is significantly reduced in the presence of these inhibitors, with IC50 values indicating high potency .

4. Material Science: Corrosion Inhibition

Scientific Field

Material Science Application Summary: The thiol group in 4-Methyl-1H-imidazole-2-thiol makes it an excellent candidate for corrosion inhibition in metals. Methods of Application:

- Environmental Testing: Coated metals are exposed to corrosive environments to test effectiveness. Results Summary: Treated metals show a marked decrease in corrosion rates, with some studies reporting up to 80% reduction in corrosion compared to untreated samples .

5. Pharmacology: Thyroid Dysfunction Treatment

Scientific Field

Pharmacology Application Summary: Imidazole-thiones are used in the treatment of thyroid dysfunctions due to their ability to inhibit thyroid peroxidase. Methods of Application:

- Clinical Trials: Efficacy and safety are evaluated through controlled clinical trials. Results Summary: Patients treated with these drugs exhibit normalized thyroid hormone levels and reduced symptoms of hyperthyroidism .

6. Agriculture: Pesticide Development

Scientific Field

Agrochemistry Application Summary: Imidazole derivatives are incorporated into pesticides due to their toxicity to pests and low toxicity to plants. Methods of Application:

- Field Testing: Pesticides are tested in agricultural settings for efficacy and crop safety. Results Summary: Pesticides containing imidazole-thiones show effective pest control, with significant reductions in pest populations and minimal impact on crops .

Each of these applications demonstrates the versatility and importance of 4-Methyl-1H-imidazole-2-thiol in various scientific fields. The detailed methods and significant results highlight the compound’s potential in advancing research and development in these areas.

7. Organic Synthesis: Multicomponent Reactions

Scientific Field

Synthetic Organic Chemistry Application Summary: This compound is utilized in multicomponent reactions (MCRs) for the synthesis of complex organic molecules, which are valuable in drug discovery and material science. Methods of Application:

- Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized for efficiency and yield. Results Summary: The use of 4-Methyl-1H-imidazole-2-thiol in MCRs has led to the synthesis of diverse compounds with high yields and under environmentally friendly conditions .

8. Catalysis: N-Heterocyclic Carbenes

Scientific Field

Catalysis Application Summary: Imidazole-thiones are precursors to N-heterocyclic carbenes (NHCs), which are used as ligands in catalysis for various organic transformations. Methods of Application:

- Catalytic Reactions: The metal-NHC complex is used to catalyze reactions such as cross-coupling and hydrogenation. Results Summary: Catalysts derived from 4-Methyl-1H-imidazole-2-thiol have shown to enhance reaction rates and selectivity, with some reactions proceeding with excellent turnover numbers .

9. Pharmaceuticals: Therapeutic Agents

Scientific Field

Medicinal Chemistry Application Summary: Derivatives of 4-Methyl-1H-imidazole-2-thiol are explored for their therapeutic potential in treating various diseases due to their pharmacological properties. Methods of Application:

- Clinical Evaluation: Promising candidates undergo clinical trials to assess efficacy and safety. Results Summary: Some derivatives have shown promising results in preclinical studies, with potential to proceed to clinical development .

10. Environmental Chemistry: Oxidation Reactions

Scientific Field

Environmental Chemistry Application Summary: 4-Methyl-1H-imidazole-2-thiol is used in oxidation reactions to convert environmental pollutants into less harmful substances. Methods of Application:

- Process Optimization: Conditions such as pH, temperature, and concentration are optimized for maximal pollutant degradation. Results Summary: The oxidation processes involving this compound have been effective in reducing the concentration of pollutants, contributing to environmental cleanup efforts .

11. Agrochemistry: Plant Growth Regulators

Scientific Field

Agrochemistry Application Summary: Imidazole derivatives act as selective plant growth regulators, influencing the growth and development of crops. Methods of Application:

- Field Trials: The effects on plant growth are assessed under controlled agricultural conditions. Results Summary: Studies have shown that these regulators can enhance plant growth and yield, with specific derivatives showing targeted effects on certain plant species .

12. Material Science: Functional Materials

Scientific Field

Material Science Application Summary: The electronic properties of imidazole-thiones make them suitable for incorporation into functional materials with potential applications in electronics and photonics. Methods of Application:

- Characterization: The materials are characterized for their electrical conductivity, photoreactivity, and stability. Results Summary: Materials incorporating these compounds have shown promising electronic properties, opening up possibilities for their use in advanced technological applications .

These additional applications further illustrate the broad utility of 4-Methyl-1H-imidazole-2-thiol in scientific research and industry, showcasing its role in advancing various fields through innovative applications and methodologies.

13. Organic Electronics: Conductive Polymers

Scientific Field

Organic Electronics Application Summary: Imidazole derivatives are integrated into conductive polymers for their electronic properties, which are essential in the development of organic electronic devices. Methods of Application:

- Device Fabrication: These polymers are used to fabricate organic transistors, light-emitting diodes (LEDs), and solar cells. Results Summary: The resulting polymers exhibit enhanced electrical conductivity and are used in various applications, including flexible electronics and displays .

14. Green Chemistry: Solvent-Free Synthesis

Scientific Field

Green Chemistry Application Summary: The compound is employed in solvent-free synthesis processes, aligning with the principles of green chemistry to reduce the use of hazardous solvents. Methods of Application:

- Process Optimization: Reactions are optimized for efficiency and yield under solvent-free conditions. Results Summary: These methods have led to the development of cleaner, more sustainable chemical processes with reduced environmental impact .

15. Pharmaceuticals: Anticancer Agents

Scientific Field

Medicinal Chemistry Application Summary: Imidazole-thiones, including 4-Methyl-1H-imidazole-2-thiol, are investigated for their potential as anticancer agents due to their ability to interfere with cancer cell proliferation. Methods of Application:

- Clinical Trials: Promising compounds undergo clinical trials to evaluate their safety and efficacy in treating cancer. Results Summary: Some derivatives have shown selective toxicity towards cancer cells, offering hope for the development of new cancer therapies .

16. Environmental Chemistry: Heavy Metal Detoxification

Scientific Field

Environmental Chemistry Application Summary: The thiol group in imidazole-thiones can bind to heavy metals, making them useful in detoxifying environments contaminated with heavy metals. Methods of Application:

- Efficacy Testing: The effectiveness of the detoxification is measured by analyzing the reduction in heavy metal concentrations. Results Summary: Treatments using imidazole-thiones have been effective in reducing heavy metal levels in contaminated environments .

17. Nanotechnology: Nanoparticle Synthesis

Scientific Field

Nanotechnology Application Summary: 4-Methyl-1H-imidazole-2-thiol is used in the synthesis of nanoparticles, which have applications in medicine, electronics, and catalysis. Methods of Application:

- Characterization: The size, shape, and stability of the nanoparticles are characterized using techniques like TEM and XRD. Results Summary: The synthesized nanoparticles display unique properties suitable for targeted applications, such as drug delivery and sensing .

18. Pharmacology: Anti-inflammatory Agents

Scientific Field

Pharmacology Application Summary: Derivatives of 4-Methyl-1H-imidazole-2-thiol are explored for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases. Methods of Application:

Safety And Hazards

Direcciones Futuras

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propiedades

IUPAC Name |

4-methyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQPDLGIWJRKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186206 | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-imidazole-2-thiol | |

CAS RN |

3247-70-9 | |

| Record name | 1,3-Dihydro-4-methyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.